molecular formula C9H11ClN2O2S B1397031 3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride CAS No. 1187830-75-6

3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Cat. No.: B1397031
CAS No.: 1187830-75-6
M. Wt: 246.71 g/mol
InChI Key: QKSIMVFVOOKUQC-UHFFFAOYSA-N
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Description

3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a 2-methylimidazo[2,1-b]thiazol-6-yl group attached to a propanoic acid moiety, and it is often used in its hydrochloride salt form for better solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazol-6-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazole and α-bromoacetone. Subsequent steps may include alkylation to introduce the methyl group and esterification to form the propanoic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the core structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride: This compound differs in the presence of an amine group instead of a carboxylic acid group.

  • 2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid: This compound has a shorter carbon chain compared to the propanoic acid derivative.

These compounds share the imidazo[2,1-b]thiazol-6-yl core but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.ClH/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6;/h4-5H,2-3H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIMVFVOOKUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718486
Record name 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-75-6
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

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